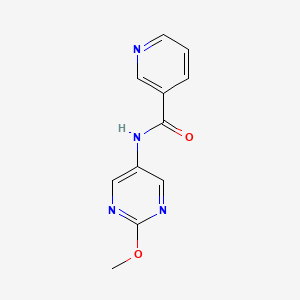

N-(2-methoxypyrimidin-5-yl)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

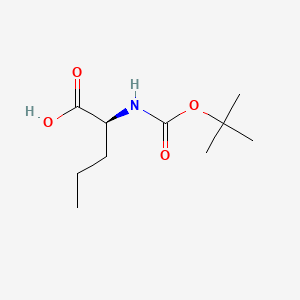

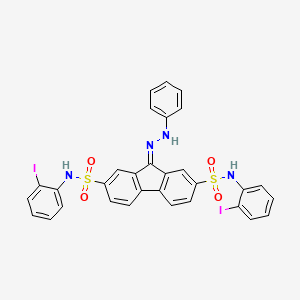

“N-(2-methoxypyrimidin-5-yl)nicotinamide” is a compound that contains a pyrimidine ring, which is a type of nitrogen-containing heterocycle . It also contains a methoxy group (-OCH3) and a nicotinamide group. Nicotinamide is a form of vitamin B3 and is used in a variety of cosmetic products .

Molecular Structure Analysis

The molecular structure of “N-(2-methoxypyrimidin-5-yl)nicotinamide” would likely include a pyrimidine ring with a methoxy group attached at the 2-position and a nicotinamide group attached at the 5-position .Chemical Reactions Analysis

The chemical reactions involving “N-(2-methoxypyrimidin-5-yl)nicotinamide” would likely depend on the specific conditions and reagents used. Pyrimidine derivatives can undergo a variety of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-methoxypyrimidin-5-yl)nicotinamide” would depend on its specific structure. For example, the presence of the methoxy group might increase its solubility in organic solvents .科学的研究の応用

Antibacterial Studies

This compound has been used in the synthesis of Zn (II) and Fe (III) complexes as potential antibacterial agents . These complexes were characterized using magnetic moment determination, spectroscopic and X-ray powder diffraction techniques . The synthetic procedure presented for these potential antibacterial agents was fast, simple to follow with good yields, and environmentally safe without the need of toxic solvents or external heating .

Urease Inhibitors

Pyridine carboxamide derivatives, including “N-(2-methoxypyrimidin-5-yl)pyridine-3-carboxamide”, have been explored as urease inhibitors . These compounds were synthesized via condensation reaction and investigated against urease for their inhibitory action . Among the series, certain derivatives showed significant activity . Furthermore, molecular docking and kinetic studies were performed for the most potent inhibitors to demonstrate the binding mode of the active pyridine carbothioamide with the enzyme urease and its mode of interaction .

Anti-Mycobacterium Tuberculosis Agents

Although not directly related to “N-(2-methoxypyrimidin-5-yl)pyridine-3-carboxamide”, a related compound, N-(2-phenoxy) ethyl imidazo[1,2-a] pyridine-3-carboxamide (IPA), has been investigated for its biological activities against Mycobacterium tuberculosis . This suggests potential for further research into the anti-mycobacterial properties of “N-(2-methoxypyrimidin-5-yl)pyridine-3-carboxamide”.

Bioinorganic Chemistry

The compound has been used in bioinorganic chemistry research, particularly in the study of metal complexes containing more than one organic molecule . These studies probe the structures and antimicrobial activities of these complexes .

Environmental Studies

The compound has been used in environmental studies , particularly in the synthesis of metal complexes under solvent-free conditions . This research focus aims to overcome environmental issues left behind by conventional use of solvents .

Drug Development

The compound has potential applications in drug development . As demonstrated in the urease inhibitor study, the compound and its derivatives could be used to develop new lines of therapy .

作用機序

Target of Action

It’s structurally similar compound, 5-[3-(2-methoxyphenyl)-1h-pyrrolo[2,3-b]pyridin-5-yl]-n,n-dimethylpyridine-3-carboxamide, targets the tyrosine-protein kinase abl1 .

Mode of Action

It’s structurally similar compound, nicotinamide, acts by targeting adp-ribosyl cyclase 2 and exotoxin a .

Biochemical Pathways

Nicotinamide n-methyltransferase (nnmt), a related compound, plays an important role in diverse biological processes by regulating methylation potential and the degradation of nicotinamide .

Pharmacokinetics

at doses of 100–500 mg/kg showed biphasic elimination with dose-dependent changes in half-life .

Result of Action

Nicotinamide, a structurally similar compound, has been shown to possess antimicrobial effects in vivo against escherichia coli and staphylococcus aureus .

Action Environment

It’s structurally similar compound, nicotinamide, has been observed to have its action influenced by the environment .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(2-methoxypyrimidin-5-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c1-17-11-13-6-9(7-14-11)15-10(16)8-3-2-4-12-5-8/h2-7H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVCVRMBXZYURI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NC(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Tert-butyl-2-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2891505.png)

![2,5-Di-(2-ethylhexyl)-3,6-bis-(5''-N-hexyl-[2,2',5',2'']cterthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B2891507.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2891510.png)

![N-(butan-2-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2891512.png)

![(Z)-methyl 2-(3-oxo-1-(4-oxo-3-((4-oxo-3-propyl-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-2-yl)acetate](/img/structure/B2891513.png)

![3-[Amino(cyclopropyl)methyl]oxetan-3-ol](/img/structure/B2891517.png)

![N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2891520.png)

![N-(Cyclopropylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2891521.png)

![3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2891522.png)